butyl 4-{(5E)-5-[3-(4-butoxy-4-oxobutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoate
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Overview
Description
Butyl 4-{(5E)-5-[3-(4-butoxy-4-oxobutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoate is a complex organic compound characterized by its unique structure, which includes multiple thiazolidinone rings and butyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-{(5E)-5-[3-(4-butoxy-4-oxobutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoate typically involves multi-step organic reactions. One common approach is the condensation of thiazolidinone derivatives with butyl esters under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound can be achieved using flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Butyl 4-{(5E)-5-[3-(4-butoxy-4-oxobutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the ester or thiazolidinone moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents like LiAlH4, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Butyl 4-{(5E)-5-[3-(4-butoxy-4-oxobutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoate has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of butyl 4-{(5E)-5-[3-(4-butoxy-4-oxobutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiazolidinone rings can form hydrogen bonds and other interactions with active sites, modulating biological activity. Pathways involved may include inhibition of specific enzymes or activation of signaling cascades .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-oxobutanoate: A simpler ester with similar functional groups but lacking the complex thiazolidinone structure.
bis(4-tert-butoxy-4-oxobutyl) malonate: Another ester with multiple butyl groups, used in different synthetic applications.
Uniqueness
Butyl 4-{(5E)-5-[3-(4-butoxy-4-oxobutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoate is unique due to its dual thiazolidinone rings and extended butyl ester chains, which confer distinct chemical and biological properties. This makes it a valuable compound for specialized research and industrial applications .
Properties
Molecular Formula |
C22H30N2O6S4 |
---|---|
Molecular Weight |
546.8 g/mol |
IUPAC Name |
butyl 4-[(5E)-5-[3-(4-butoxy-4-oxobutyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate |
InChI |
InChI=1S/C22H30N2O6S4/c1-3-5-13-29-15(25)9-7-11-23-19(27)17(33-21(23)31)18-20(28)24(22(32)34-18)12-8-10-16(26)30-14-6-4-2/h3-14H2,1-2H3/b18-17+ |
InChI Key |
WKFAYNMFGPXVRK-ISLYRVAYSA-N |
Isomeric SMILES |
CCCCOC(=O)CCCN1C(=O)/C(=C\2/C(=O)N(C(=S)S2)CCCC(=O)OCCCC)/SC1=S |
Canonical SMILES |
CCCCOC(=O)CCCN1C(=O)C(=C2C(=O)N(C(=S)S2)CCCC(=O)OCCCC)SC1=S |
Origin of Product |
United States |
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